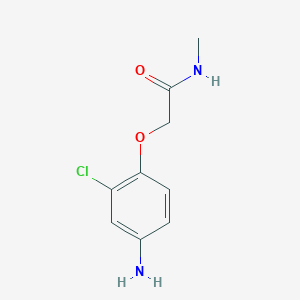

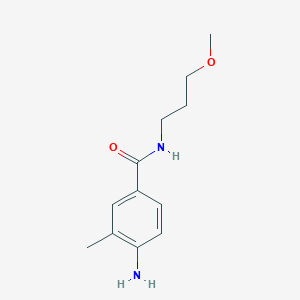

![molecular formula C12H8N4O2 B3073989 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid CAS No. 1018588-63-0](/img/structure/B3073989.png)

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid

Übersicht

Beschreibung

The compound “4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are bicyclic heterocycles formed by the fusion of a triazole ring with a pyrimidine ring . They are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through various methods. One such method involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS . The presence of characteristic peaks in these spectra can confirm the successful synthesis of the compound .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, they can undergo a thermal retro Diels–Alder (RDA) reaction . Additionally, reactions of thiouracil and hydrozonoyl chlorides can give regioselectively [1,2,4]triazolo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, melting points can be determined using an electrothermal apparatus . Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR can provide information about the chemical properties of the compound .Wissenschaftliche Forschungsanwendungen

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid has been extensively studied for its potential applications in medicine and biochemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been studied for its potential as an inhibitor of certain enzymes, as a modulator of cell signaling pathways, and as a potential therapeutic agent.

Wirkmechanismus

Target of Action

The primary target of 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the cells from entering the S phase from the G1 phase . This results in the inhibition of cell proliferation, particularly in cancer cells where cell division is often uncontrolled .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation. This is achieved through the induction of cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Vorteile Und Einschränkungen Für Laborexperimente

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, this compound is water-soluble, making it suitable for use in aqueous solutions. However, this compound is not very soluble in organic solvents and therefore may not be suitable for use in certain experiments.

Zukünftige Richtungen

The potential applications of 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid are still being explored. Future research may focus on the development of more potent and selective inhibitors of certain enzymes, the elucidation of the mechanism of action of this compound, and the exploration of its potential therapeutic applications. In addition, further research may focus on the development of novel synthetic methods for the preparation of this compound, the exploration of its potential applications in drug delivery systems, and the investigation of its pharmacokinetic properties.

Safety and Hazards

While specific safety and hazard information for “4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid” is not available, general precautions should be taken while handling similar compounds. This includes avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .

Cellular Effects

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid has been found to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-11(18)9-4-2-8(3-5-9)10-14-15-12-13-6-1-7-16(10)12/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOZPRBTNZHCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N=C1)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018588-63-0 | |

| Record name | 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid](/img/structure/B3073944.png)

![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3073959.png)

![3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid](/img/structure/B3073973.png)

![Imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3073985.png)

![2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3073997.png)

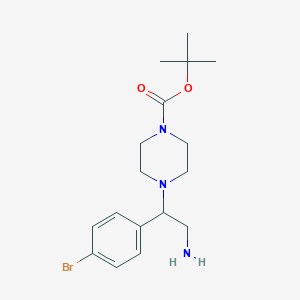

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)